molecular formula C25H24N2O6S B2613208 methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 941956-00-9

methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

Cat. No.: B2613208
CAS No.: 941956-00-9
M. Wt: 480.54
InChI Key: UKJCYLGIMFVJLL-UHFFFAOYSA-N
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Description

Methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 2,4-dimethylphenyl group at position 2 and a methyl 4-methoxybenzoate moiety at position 4 via a methylene bridge. While direct data on this compound are absent in the provided evidence, its structural motifs align with sulfur-containing heterocycles and benzoate esters discussed in pesticide and pharmaceutical contexts .

Properties

IUPAC Name

methyl 3-[[2-(2,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S/c1-16-9-11-20(17(2)13-16)27-25(29)26(21-7-5-6-8-23(21)34(27,30)31)15-19-14-18(24(28)33-4)10-12-22(19)32-3/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJCYLGIMFVJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate (CAS Number: 941956-00-9) is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C25H24N2O6SC_{25}H_{24}N_{2}O_{6}S with a molecular weight of 480.5 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that modify precursor molecules to introduce the desired functional groups. For instance, derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and characterized using NMR spectroscopy to confirm structural integrity .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • HeLa Cells : The growth inhibitory value (GI50) for certain derivatives was recorded at approximately 8.12 µM.
  • MCF-7 Cells : More potent activity was observed with GI50 values around 3.18 µM .

These findings suggest that the compound may interact with specific molecular targets involved in cancer proliferation and survival.

The proposed mechanism involves the inhibition of key proteins associated with cancer progression. In silico studies have suggested that similar compounds can effectively bind to proteins such as NEK7 and NEK9, which are implicated in metastatic processes . Molecular docking studies reveal promising interactions that could lead to the development of new anticancer therapies.

Study 1: In Vitro Cytotoxicity Assays

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent response with significant cell death observed at higher concentrations .

Study 2: Structure Activity Relationship (SAR)

An investigation into the structure–activity relationship (SAR) of related compounds highlighted the importance of specific substituents on the phenyl rings in enhancing biological activity. It was found that modifications at certain positions could either enhance or reduce cytotoxicity against cancer cells .

Data Summary

Property Value
Molecular FormulaC25H24N2O6S
Molecular Weight480.5 g/mol
GI50 (HeLa Cells)8.12 µM
GI50 (MCF-7 Cells)3.18 µM

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate exhibit significant antimicrobial properties. For instance, derivatives of thiadiazine have been shown to possess activity against various Gram-positive and Gram-negative bacteria. The incorporation of functional groups in the structure enhances their efficacy as potential antibiotics .

Anticancer Properties

The compound is also being investigated for its anticancer effects. Preliminary bioassays suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in malignant cells, making it a candidate for further development in cancer therapeutics .

Polymer Stabilization

This compound has potential applications as an additive in polymer formulations. Its ability to stabilize polymers against thermal and oxidative degradation is particularly valuable in enhancing the longevity and performance of materials used in various industrial applications .

Coatings and Adhesives

The compound's chemical properties may also make it suitable for use in coatings and adhesives where resistance to environmental factors is crucial. Its incorporation into formulations can improve adhesion and durability while providing additional protective features against moisture and UV radiation .

Biodegradable Polymers

Research into biodegradable materials has led to the exploration of compounds like this compound as potential additives that can enhance the biodegradability of synthetic polymers. This aligns with global efforts to reduce plastic waste and promote sustainable materials .

Environmental Remediation

The compound may also find applications in environmental remediation efforts due to its potential reactivity with pollutants. Studies are ongoing to evaluate its effectiveness in degrading toxic substances in contaminated environments .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Investigated the antibacterial properties of thiadiazine derivativesDemonstrated significant inhibition against E. coli and S. aureus .
Anticancer Activity Evaluated the cytotoxic effects on cancer cell linesInduced apoptosis in specific cancer types with IC50 values indicating potency .
Polymer Stability Assessed the stability of polymer blends with additivesEnhanced thermal stability and reduced degradation rates observed .
Biodegradability Assessment Studied the degradation rates of polymers with additivesIncreased degradation rates under composting conditions noted .

Chemical Reactions Analysis

Molecular Profile

Property Value
Molecular Formula C₂₅H₂₄N₂O₆S
Molecular Weight 480.5 g/mol
Key Functional Groups Thiadiazine ring, methyl ester, methoxy groups, dioxido group
CAS Number 941956-00-9
Synonyms None explicitly listed

Functional Group Reactivity

Functional Group Potential Reactions
Methyl Ester Hydrolysis (acidic/basic) to carboxylic acid; transesterification under catalytic conditions
Methoxy Groups Demethylation under strong acidic conditions; nucleophilic aromatic substitution (if activated)
Dioxido Moiety Reduction to sulfide with reagents like LiAlH₄ or NaBH₄; oxidation to sulfoxide or sulfone
Thiadiazine Ring Ring-opening under harsh conditions (e.g., strong acids/bases); electrophilic substitution

Stability Considerations

  • Hydrolytic Stability : The ester group may hydrolyze in aqueous environments, particularly under alkaline conditions.

  • Oxidative Stability : The dioxido group and thiadiazine core may undergo further oxidation or degradation under prolonged exposure to air/light.

Analytical Characterization

Technique Key Observables
HR-MS/MS Molecular ion peak at m/z 480.5; fragmentation patterns highlighting ester and thiadiazine cleavage
¹H NMR Distinct signals for methoxy groups, aromatic protons, and methyl ester protons
IR Spectroscopy Ester carbonyl absorption (~1740 cm⁻¹); thiadiazine ring vibrations (~1400–1600 cm⁻¹)

Comparison with Analogous Compounds

Compound Key Differences
Niranthin (CID 13989915)Contains a benzodioxole core and methoxymethyl substituents; lacks thiadiazine ring
Suzuki Coupling Products Typically lack the dioxido group; focus on biaryl connectivity rather than heterocyclic cores
Fluoro-Chloro Thioureas Highlighted antibacterial activity but distinct structural frameworks

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazin-4-yl Acetate Derivatives

describes (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetates. These compounds share a benzo-fused heterocycle (benzoxazin) but differ in their core (oxazin vs. thiadiazine) and substituents.

  • Structural Differences :
    • Core : Benzoxazin (oxygen and nitrogen in a six-membered ring) vs. benzo[e][1,2,4]thiadiazine (sulfur, nitrogen, and sulfone groups).
    • Substituents : Oxadiazole and acetate ester () vs. dimethylphenyl and methoxybenzoate ester (target compound).
  • Functional Implications :
    • The sulfone group in the target compound may enhance electrophilicity and metabolic stability compared to the benzoxazin derivatives .

Thiadiazole-Linked Benzoates

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () shares a thiadiazole ring and benzoate ester.

  • Structural Differences :
    • Heterocycle : 1,3,4-Thiadiazole (five-membered, two nitrogens, one sulfur) vs. benzo[e][1,2,4]thiadiazine (six-membered, fused benzene, sulfone).
    • Substituents : Phenylcarbamoyl group () vs. dimethylphenyl and methoxy groups (target compound).

Triazine-Based Sulfonylurea Herbicides

lists methyl benzoate derivatives with triazine sulfonylurea groups (e.g., metsulfuron-methyl). These compounds share ester and sulfonylurea motifs but differ in heterocyclic cores.

  • Structural Differences :
    • Core : Triazine (three nitrogens) vs. thiadiazine (sulfur and nitrogens).
    • Functional Groups : Sulfonylurea () vs. sulfone and ketone (target compound).
  • Functional Implications :
    • Sulfonylureas in herbicides inhibit acetolactate synthase, whereas the target compound’s sulfone and ketone groups may target different enzymes or pathways .

Thiazolidinone Derivatives

highlights thiazolidin-4-one derivatives with azo linkages. These feature a five-membered thiazolidinone core, contrasting with the six-membered thiadiazine in the target compound.

  • Structural Differences: Core: Thiazolidinone (sulfur, nitrogen, ketone) vs. thiadiazine (sulfur, nitrogens, sulfone). Substituents: Azo linkages () vs. dimethylphenyl and methoxybenzoate (target compound).
  • Functional Implications: Thiazolidinones are known for antimicrobial activity, suggesting the target compound’s thiadiazine core could exhibit similar or enhanced bioactivity due to its larger aromatic system .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (approx.) Potential Applications Reference
Target Compound Benzo[e][1,2,4]thiadiazine 2,4-Dimethylphenyl, methoxybenzoate ~470 (estimated) Pharmaceuticals/Pesticides N/A
Benzoxazin-4-yl Acetates Benzo[b][1,4]oxazin Oxadiazole, acetate ~350–400 Antimicrobial/CNS agents
Thiadiazole Benzoates 1,3,4-Thiadiazole Phenylcarbamoyl, methoxybenzoate 369.4 Material science/Drug design
Triazine Sulfonylureas 1,3,5-Triazine Sulfonylurea, methoxy/methyl ~350–400 Herbicides
Thiazolidinones Thiazolidin-4-one Azo linkages, dicyanomethylene ~350–400 Antimicrobial/Antioxidant

Key Research Findings and Implications

  • Synthetic Complexity : The target compound’s benzo[e][1,2,4]thiadiazine core likely requires multi-step synthesis, akin to benzoxazin derivatives in , but with additional challenges due to sulfone incorporation .
  • Bioactivity Potential: Structural analogs in and suggest possible antimicrobial or herbicidal activity, though the sulfone group may alter target specificity .
  • Stability and Solubility : The methoxybenzoate ester and sulfone group could enhance lipid solubility and metabolic stability compared to thiadiazole or triazine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized benzothiadiazine precursors. Key steps include:

  • Step 1 : Formation of the benzo[e][1,2,4]thiadiazine core via cyclization of 2,4-dimethylphenyl-substituted thiosemicarbazides under acidic conditions .

  • Step 2 : Introduction of the methyl ester group via nucleophilic substitution or esterification.

  • Step 3 : Sulfonation (1,1-dioxido group) using oxidizing agents like hydrogen peroxide or m-CPBA .

  • Optimization : Reaction yields improve with catalysts (e.g., p-toluenesulfonic acid) and polar aprotic solvents (DMF, DMSO) at 80–100°C .

    Table 1 : Example Reaction Conditions

    StepReagents/ConditionsYield (%)Purity (HPLC)
    1H2SO4, 80°C, 6h6592%
    2K2CO3, DMF, 24h7895%
    3H2O2, AcOH, 12h8598%

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,4-dimethylphenyl and methoxybenzoate) .
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects of the 1,1-dioxido group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₂N₂O₆S) .

Advanced Research Questions

Q. What reaction pathways enable functionalization of the benzo[e][1,2,4]thiadiazine core?

  • Methodological Answer : The core undergoes:

  • Electrophilic Substitution : Nitration or halogenation at the electron-rich benzene ring.
  • Nucleophilic Attack : At the 3-oxo position using Grignard reagents or organozinc species .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups at the 2-position .
    • Key Insight : Steric hindrance from the 2,4-dimethylphenyl group limits reactivity at certain positions, requiring tailored catalysts (e.g., Pd(PPh₃)₄) .

Q. How do structural modifications impact biological activity (SAR studies)?

  • Methodological Answer :

  • Variation of Substituents : Replace the 4-methoxybenzoate with bulkier esters (e.g., tert-butyl) to assess enzyme inhibition potency .
  • Sulfone Group Removal : Compare bioactivity of 1,1-dioxido vs. non-sulfonated analogs to evaluate the role of sulfonation in target binding .
    • Example Data :
DerivativeIC₅₀ (μM) for Enzyme XLogP
Parent0.453.2
tert-Butyl0.124.1
Non-sulfonated>102.8

Q. How can statistical modeling optimize synthetic protocols?

  • Methodological Answer : Apply Design of Experiments (DoE) to:

  • Screen variables (temperature, solvent, catalyst loading) using a fractional factorial design .
  • Predict optimal conditions via response surface methodology (RSM).
    • Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >90% yield .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls.
  • Metabolic Stability Tests : Evaluate if discrepancies arise from differential cytochrome P450 metabolism .
  • Computational Docking : Compare binding modes in target proteins (e.g., COX-2 vs. 5-LOX) to explain selectivity variations .

Q. How do computational methods aid in understanding its mechanism of action?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate charge distribution to predict reactive sites for electrophilic attack .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding conformers .
    • Key Finding : The 1,1-dioxido group forms hydrogen bonds with Arg120 in COX-2, critical for anti-inflammatory activity .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on cytotoxicity (IC₅₀ ranges: 0.5–10 μM).
  • Resolution : Variability attributed to:
    • Assay Conditions : Serum concentration (e.g., 5% FBS vs. serum-free media) alters compound bioavailability .
    • Redox Interference : The sulfone group may react with MTT assay reagents, generating false positives .

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